molecular formula C13H14N2O B1268352 N-(1-Cyanocyclopentyl)benzamide CAS No. 91806-24-5

N-(1-Cyanocyclopentyl)benzamide

Cat. No.: B1268352
CAS No.: 91806-24-5
M. Wt: 214.26 g/mol
InChI Key: ZWPJTMIVMQPYNO-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)benzamide: is an organic compound with the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol . This compound is characterized by the presence of a benzamide group attached to a cyanocyclopentyl moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclopentyl)benzamide typically involves the reaction of 1-cyanocyclopentylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

1-Cyanocyclopentylamine+Benzoyl chlorideThis compound+HCl\text{1-Cyanocyclopentylamine} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 1-Cyanocyclopentylamine+Benzoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-Cyanocyclopentyl)benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyclopentyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzamides, thiol derivatives.

Scientific Research Applications

Chemistry: N-(1-Cyanocyclopentyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules.

Biology: In biological research, this compound is used to study the interactions of benzamide derivatives with biological targets. It is also used in the development of new pharmaceuticals and agrochemicals.

Medicine: Its derivatives are explored for their therapeutic properties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopentyl group and the benzamide moiety contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects . For example, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

  • N-(1-Cyanocyclohexyl)benzamide
  • N-(1-Cyanocyclopropyl)benzamide
  • N-(1-Cyanocyclobutyl)benzamide

Comparison: N-(1-Cyanocyclopentyl)benzamide is unique due to its specific cyanocyclopentyl group, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-(1-Cyanocyclohexyl)benzamide, it may exhibit different binding affinities and selectivities towards molecular targets. The size and flexibility of the cyclopentyl ring can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-10-13(8-4-5-9-13)15-12(16)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPJTMIVMQPYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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